2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile
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Overview
Description
2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazides with trifluoroacetic acid derivatives under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as solvent choice, temperature, and catalyst concentration is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile involves its interaction with molecular targets through its trifluoromethyl and oxadiazole groups. These interactions can affect various pathways, including enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetonitrile
- 2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetonitrile
- 2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetonitrile
Uniqueness
2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile is unique due to its specific combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
932954-45-5 |
---|---|
Molecular Formula |
C5H2F3N3O |
Molecular Weight |
177.1 |
Purity |
95 |
Origin of Product |
United States |
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